molecular formula C18H27NO5 B8813589 Boc-D-Tyr(tBu)-OH

Boc-D-Tyr(tBu)-OH

Cat. No.: B8813589
M. Wt: 337.4 g/mol
InChI Key: ZEQLLMOXFVKKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Tyr(tBu)-OH typically involves the protection of amino acids with tert-butoxycarbonyl groups. One common method involves the reaction of an amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound can be achieved using flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for the continuous introduction of tert-butoxycarbonyl groups into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

Boc-D-Tyr(tBu)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Boc-D-Tyr(tBu)-OH has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-D-Tyr(tBu)-OH involves the protection of amine groups through the formation of stable Boc-protected intermediates. These intermediates prevent unwanted side reactions during chemical synthesis, allowing for selective modification of other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-D-Tyr(tBu)-OH is unique due to its specific structure, which includes both Boc-protected amine and phenyl groups. This combination allows for versatile applications in organic synthesis and research, making it a valuable compound in various scientific fields .

Properties

Molecular Formula

C18H27NO5

Molecular Weight

337.4 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid

InChI

InChI=1S/C18H27NO5/c1-17(2,3)23-13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)24-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)

InChI Key

ZEQLLMOXFVKKCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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